molecular formula C10H5F4NO B1362431 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 31009-34-4

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B1362431
CAS RN: 31009-34-4
M. Wt: 231.15 g/mol
InChI Key: FNDABQIPEQHTNR-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups . It can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .


Synthesis Analysis

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline serves as a precursor for synthesizing thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents . The thiolation reaction is carried out using phosphorus pentasulfide in pyridine . Furthermore, the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is C10H5F4NO . The structure includes a quinoline core with fluorine, hydroxyl, and trifluoromethyl substituents .


Chemical Reactions Analysis

The hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria . Additionally, it serves as a precursor for synthesizing thioquinolines .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 231.15 g/mol . Its melting point ranges from 259 °C to 263 °C .

Scientific Research Applications

Optical and Morphological Studies

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives have been synthesized and characterized, showing properties such as negative and positive solvatochromism, large Stoke’s shifts, and fluorescence in solid state and Aggregation Induced Emission (AIE) state. The presence of the electron-withdrawing trifluoromethyl group contributes to these optical properties. These compounds have potential applications in materials science, particularly in the development of novel fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).

Antibacterial Applications

Quinoline derivatives, including those with 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline structures, have shown potent antibacterial activity against gram-positive bacteria. The synthesis strategy involves keto ester condensation and reductive cyclization, leading to the formation of 4-hydroxy-1,2-dihydro-2-oxo-quinoline derivatives. These compounds' antibacterial properties make them promising candidates for pharmaceutical applications (Jung, Baek, & Park, 2001).

Antiviral Properties against SARS-CoV-2

Research on quinoline-triazole conjugates incorporating 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline structures has unveiled high potency against SARS-CoV-2. The selective index of these compounds indicates significant efficacy compared to reference drugs, positioning them as potential therapeutic agents against the virus (Seliem et al., 2021).

Cell Imaging Applications

Derivatives of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline have been synthesized and shown to exhibit staining properties for cultured HeLa cells. These compounds can be used as fluorophores binding with protein molecules, suggesting their applicability in biological imaging and molecular diagnostics (Majumdar et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3, and toxic compounds or compounds which cause chronic effects .

properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDABQIPEQHTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301345
Record name 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

CAS RN

31009-34-4
Record name 31009-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Darehkordi, M Talebizadeh, M Anary-Abbasinejad - Molecular Diversity, 2019 - Springer
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium …
Number of citations: 4 link.springer.com
ML Gilchrist Jr, K Monde, Y Tomita, T Iwashita… - Journal of Magnetic …, 2001 - Elsevier
19 F homonuclear dipolar recoupling methods were used to measure internuclear distances ranging from 5 to 12 Å in fluorinated organic compounds in the solid state. Magic-angle-…
Number of citations: 47 www.sciencedirect.com
RJ Nyamwihura, H Zhang, JT Collins, O Crown… - Molecules, 2021 - mdpi.com
Malaria remains a significant cause of morbidity and mortality in Sub-Saharan Africa and South Asia. While clinical antimalarials are efficacious when administered according to local …
Number of citations: 9 www.mdpi.com

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